molecular formula C12H15N B3274300 (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine CAS No. 604800-02-4

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

Cat. No.: B3274300
CAS No.: 604800-02-4
M. Wt: 173.25 g/mol
InChI Key: YBGPESYKXOKOBJ-MDZDMXLPSA-N
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Description

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group and a phenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine typically involves the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of phenylpropene and cyclopropanamine.

    Cyclopropanation reaction: The phenylpropene undergoes a cyclopropanation reaction in the presence of a suitable catalyst, such as a transition metal complex, to form the cyclopropane ring.

    Amine functionalization: The cyclopropane intermediate is then reacted with an amine source under controlled conditions to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropane: Lacks the amine group, making it less reactive in certain contexts.

    (E)-1-(1-Phenylprop-1-EN-2-YL)amine: Lacks the cyclopropane ring, affecting its structural properties and reactivity.

    (E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanol: Contains a hydroxyl group instead of an amine, altering its chemical behavior.

Uniqueness

(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine is unique due to its combination of a cyclopropane ring, phenylpropene moiety, and amine group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(E)-1-phenylprop-1-en-2-yl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10(12(13)7-8-12)9-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGPESYKXOKOBJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604800-02-4
Record name 1-[(1E)-1-Methyl-2-phenylethenyl]cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604800-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Reactant of Route 2
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Reactant of Route 3
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Reactant of Route 4
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Reactant of Route 5
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine
Reactant of Route 6
(E)-1-(1-Phenylprop-1-EN-2-YL)cyclopropanamine

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